molecular formula C13H11NO2 B1360066 Ketone, p-methoxyphenyl 2-pyridyl CAS No. 6305-18-6

Ketone, p-methoxyphenyl 2-pyridyl

Cat. No. B1360066
CAS RN: 6305-18-6
M. Wt: 213.23 g/mol
InChI Key: ZYZQOYSKLICWGX-UHFFFAOYSA-N
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Description

Ketone, p-methoxyphenyl 2-pyridyl is a chemical compound with the molecular formula C13H11NO2 and a molecular weight of 213.23 g/mol. It is a type of 2-pyridyl ketone, which are widely found in bioactive molecules and natural products . They are often used as precursors of chiral 2-pyridine alky/aryl alcohols or 2-aminoalkyl pyridine ligands for asymmetric catalysis .


Synthesis Analysis

A practical method for the rapid synthesis of 2-pyridyl ketone library in continuous flow has been reported . In this method, the 2-lithiopyridine formed by Br/Li exchange reacts with commercially available esters to obtain 2-pyridyl ketones in a good yield at short reaction time . This protocol functions broadly on a variety of esters .


Molecular Structure Analysis

The molecular structure of 2-Pyridyl ketone has a molecular formula of C11H8N2O, an average mass of 184.194 Da, and a monoisotopic mass of 184.063660 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ketone, p-methoxyphenyl 2-pyridyl include a molecular weight of 213.23200, a density of 1.154g/cm3, and a boiling point of 367ºC at 760 mmHg .

Scientific Research Applications

  • Synthesis and Structural Studies : Ketone derivatives, including p-methoxyphenyl 2-pyridyl, are utilized in synthesizing calix[4]pyrrole derivatives with deep cavities and fixed walls. These derivatives have shown potential in anion binding properties and can be converted into 4-methoxyphenyl species, which exist in different configurational and conformational forms. Such structures are significant in understanding anion binding affinity and the effects of meso-aryl substituents (Anzenbacher et al., 1999).

  • Catalytic Applications : Research demonstrates the efficient use of ketone derivatives in α-alkylation of ketones, where pyridyl methanol is used as the alkylating agent. This showcases the role of ketone derivatives in facilitating chemical transformations with high atom efficiency, expanding their application in synthetic chemistry (Yan et al., 2014).

  • Photochemical Reactions : Studies on methoxypyridyl phenyl ketones, including the p-methoxyphenyl 2-pyridyl variant, have shown their ability to undergo photochemical reactions. These reactions, such as bimolecular reduction and rearrangements, highlight the importance of these ketones in studying photochemical processes and developing photo-responsive materials (Brown and Shambhu, 1971).

  • Formation of Lanthanide Complexes : Ketone derivatives are used in lanthanide(III) chemistry to produce mononuclear and dinuclear complexes. Their reaction with various elements forms complexes with unique structural and spectroscopic properties, indicating their potential use in materials science and coordination chemistry (Thiakou et al., 2006).

  • Enantioselective Catalysis : The use of chiral iminopyridines derived from pyridyl ketones in enantioselective catalysis, specifically in the Henry reaction, demonstrates the application of these ketones in producing chiral compounds. Such advancements are crucial in the development of asymmetric synthesis methods (Solinas et al., 2013).

Future Directions

The coordination chemistry of 2-pyridyl ketoximes, such as Ketone, p-methoxyphenyl 2-pyridyl, continues to attract the interest of many inorganic chemistry groups around the world . Future research may focus on the synthesis of metal complexes that have the ability to mimic the functional properties of natural metalloproteins .

properties

IUPAC Name

(4-methoxyphenyl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-16-11-7-5-10(6-8-11)13(15)12-4-2-3-9-14-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZQOYSKLICWGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30212376
Record name Ketone, p-methoxyphenyl 2-pyridyl
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Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ketone, p-methoxyphenyl 2-pyridyl

CAS RN

6305-18-6
Record name (4-Methoxyphenyl)-2-pyridinylmethanone
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ketone, p-methoxyphenyl 2-pyridyl
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Record name Ketone, p-methoxyphenyl 2-pyridyl
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Record name Ketone, p-methoxyphenyl 2-pyridyl
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of pyridine-2-carboxylic acid methoxy-methyl-amide (10.0 g, 0.060 mol) in anhydrous THF (150 mL) at −78° C. was added freshly prepared Grignard reagent of 4-bromo anisole (20.0 g, 0.106 mol). The reaction mixture was allowed to warm to room temperature. Reaction mixture was quenched with saturated ammonium chloride (100 mL) and extracted with ethyl acetate (2×200 mL). Organic layer was dried over sodium sulphate and concentrated. Purification by 100-200-mesh sized silica gel column with 0-20% EtoAc:Hexane as eluent provided the product.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

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